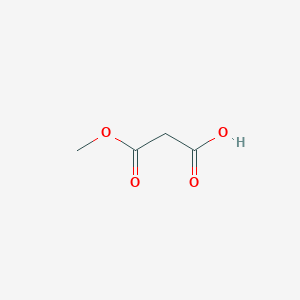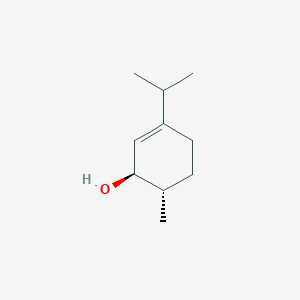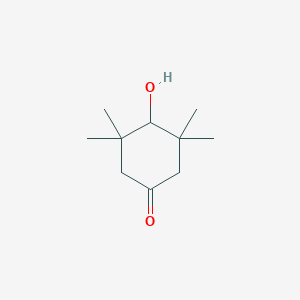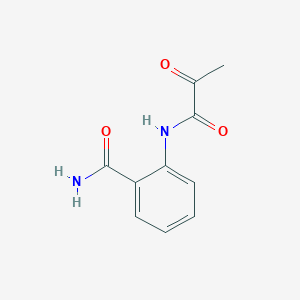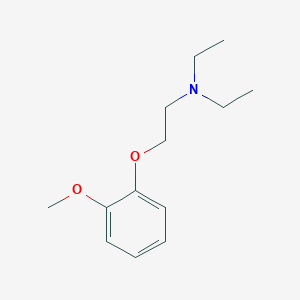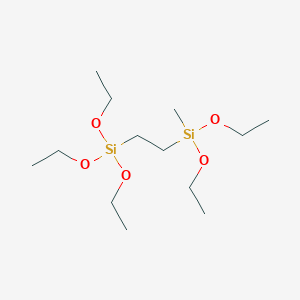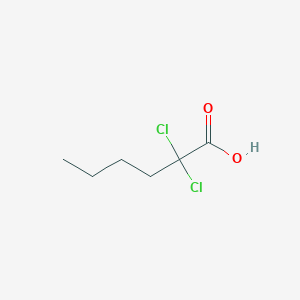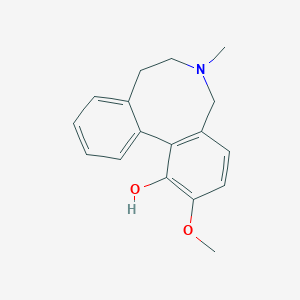
Methylapogalanthamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylapogalanthamine (MAG) is a natural product that belongs to the Amaryllidaceae family and is found in several plants, including Lycoris radiata, Zephyranthes candida, and Narcissus tazetta. MAG has gained significant attention in recent years due to its unique chemical structure and potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Methylapogalanthamine is not fully understood. However, several studies have suggested that Methylapogalanthamine exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, Methylapogalanthamine has been reported to interact with several cellular targets, including DNA, RNA, and proteins, thereby regulating various cellular processes.
Effets Biochimiques Et Physiologiques
Methylapogalanthamine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. Additionally, Methylapogalanthamine has been reported to regulate several metabolic pathways, including the AMPK and mTOR pathways, thereby regulating energy metabolism and cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methylapogalanthamine has several advantages for lab experiments, including its availability in large quantities, high purity, and low toxicity. Additionally, Methylapogalanthamine can be easily synthesized through biosynthesis, making it a cost-effective and eco-friendly option. However, Methylapogalanthamine also has some limitations, including its poor solubility in water and its instability under certain conditions, making it challenging to work with in some experiments.
Orientations Futures
Several future directions can be explored regarding Methylapogalanthamine, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for lab experiments. Additionally, the development of novel synthetic methods for Methylapogalanthamine and the exploration of its analogs can also be potential future directions. Overall, Methylapogalanthamine holds significant promise as a potential therapeutic agent in various diseases, and further research is needed to explore its full potential.
Méthodes De Synthèse
Methylapogalanthamine can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis of Methylapogalanthamine involves the use of several reagents and solvents, making it a complex and time-consuming process. On the other hand, biosynthesis involves the use of plant cell cultures, which can produce Methylapogalanthamine in large quantities and with high purity. The biosynthesis of Methylapogalanthamine has gained significant attention due to its cost-effectiveness and eco-friendliness.
Applications De Recherche Scientifique
Methylapogalanthamine has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Several studies have reported that Methylapogalanthamine exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, Methylapogalanthamine has shown neuroprotective effects by reducing oxidative stress and inflammation in several neurodegenerative disease models. Moreover, Methylapogalanthamine has shown promising antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
18126-83-5 |
|---|---|
Nom du produit |
Methylapogalanthamine |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-methoxy-9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19/h3-8,19H,9-11H2,1-2H3 |
Clé InChI |
ZGZXDJPQXTUPSG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
SMILES canonique |
CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC |
Autres numéros CAS |
18126-83-5 |
Numéros CAS associés |
24620-67-5 (hydrochloride) |
Synonymes |
methylapogalanthamine methylapogalanthamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



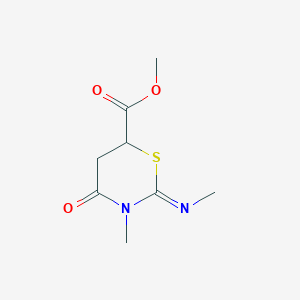
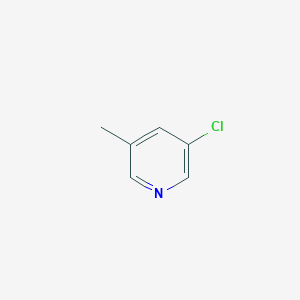
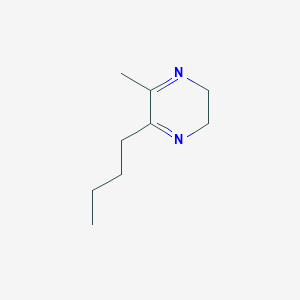
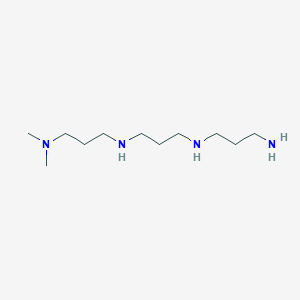
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
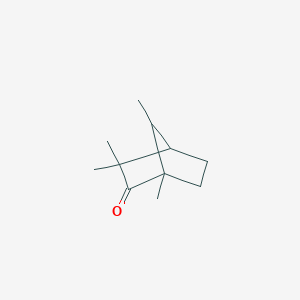
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
